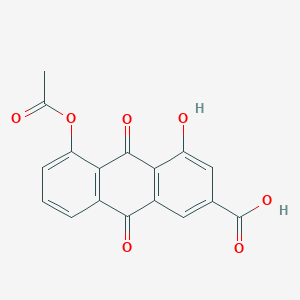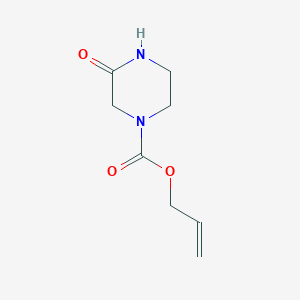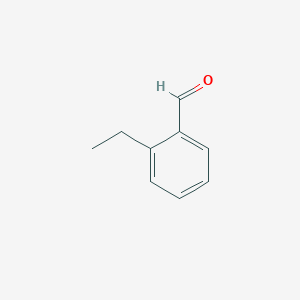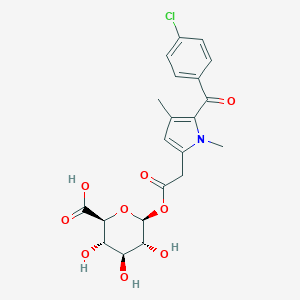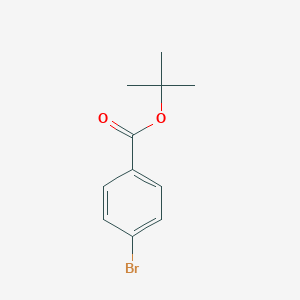
1-Boc-1-Methylhydrazin
Übersicht
Beschreibung
Deprodon, auch bekannt als Desolon, ist ein synthetisches Glukokortikoid-Kortikosteroid. Es wird hauptsächlich wegen seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt. Die chemische Formel für Deprodon lautet C21H28O4 und es hat eine molare Masse von 344,451 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Deprodon wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Steroidvorstufen beteiligt sind. Die Synthese beginnt typischerweise mit der Modifikation eines Pregnan-Derivats. Zu den wichtigsten Schritten gehören Hydroxylierungs- und Acetylierungsreaktionen, um die notwendigen funktionellen Gruppen einzuführen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
In industriellen Umgebungen erfolgt die Produktion von Deprodon in großtechnischen chemischen Reaktoren, in denen die Reaktionen sorgfältig kontrolliert werden, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Chromatographie, um Deprodon von anderen Nebenprodukten zu isolieren .
Wissenschaftliche Forschungsanwendungen
Deprodon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Steroidchemie und Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.
Medizin: Erforscht wegen seines potenziellen therapeutischen Nutzens bei der Behandlung von entzündlichen und Autoimmunerkrankungen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel verwendet und als Referenzstandard in der Qualitätskontrolle
Wirkmechanismus
Deprodon entfaltet seine Wirkung durch Bindung an Glukokortikoidrezeptoren im Körper. Diese Bindung führt zur Aktivierung oder Repression spezifischer Gene, die an entzündlichen und Immunreaktionen beteiligt sind. Die molekularen Ziele umfassen verschiedene Zytokine und Enzyme, die eine Rolle bei der Entzündung und Immunregulation spielen .
Biochemische Analyse
Biochemical Properties
It is known to be involved in the synthesis of hydrazides. Hydrazides are known to interact with various enzymes and proteins, but specific interactions of 1-Boc-1-methylhydrazine have not been reported.
Molecular Mechanism
It is known to be involved in the synthesis of hydrazides, which can interact with biomolecules and potentially influence gene expression. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported for 1-Boc-1-methylhydrazine.
Metabolic Pathways
It is known to be involved in the synthesis of hydrazides, but specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, have not been reported.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deprodone is synthesized through a series of chemical reactions involving steroid precursors. The synthesis typically starts with the modification of a pregnane derivative. Key steps include hydroxylation and acetylation reactions to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of deprodone involves large-scale chemical reactors where the reactions are carefully controlled to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate deprodone from other by-products .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Deprodon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Deprodon kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Deprodon modifizieren, wodurch möglicherweise seine pharmakologischen Eigenschaften verändert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die Reaktionen effizient ablaufen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion dehydroxylierte Verbindungen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl neuer steroidaler Verbindungen mit unterschiedlichen funktionellen Gruppen führen .
Wirkmechanismus
Deprodone exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Prednisolon: Ein weiteres synthetisches Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.
Dexamethason: Bekannt für seine starken entzündungshemmenden und immunsuppressiven Wirkungen.
Hydrocortison: Ein natürlich vorkommendes Glukokortikoid, das in verschiedenen medizinischen Behandlungen eingesetzt wird
Einzigartigkeit von Deprodon
Deprodon ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die ein Gleichgewicht zwischen Wirksamkeit und Nebenwirkungen bietet. Es wird oft in bestimmten klinischen Situationen bevorzugt, in denen eine moderate Glukokortikoidwirkung gewünscht wird, ohne die intensiven Nebenwirkungen, die mit stärkeren Steroiden verbunden sind .
Eigenschaften
IUPAC Name |
tert-butyl N-amino-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQNZFRFVYNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395881 | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21075-83-2 | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-Boc-1-methylhydrazine in organic synthesis?
A: 1-Boc-1-methylhydrazine serves as a valuable starting material for synthesizing various molecules. Its primary use is in preparing substituted hydrazines [], which are important building blocks for numerous pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it acts as a precursor in the synthesis of heterocyclic compounds [], expanding its utility in creating diverse chemical structures.
Q2: What are the advantages of using 1-Boc-1-methylhydrazine in synthesis compared to other similar reagents?
A: 1-Boc-1-methylhydrazine offers several advantages, including its regioselectivity in forming substituted hydrazines []. This selectivity simplifies synthesis and reduces the formation of unwanted byproducts. Furthermore, its availability as a liquid and solubility in common organic solvents [] make it easy to handle and incorporate into various reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
